(1,2,2-Trimethoxyethyl)benzene

Description

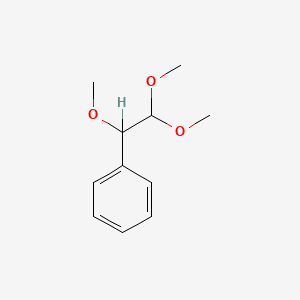

(1,2,2-Trimethoxyethyl)benzene, with the chemical formula C₁₁H₁₆O₃, is classified as an aryl orthoester. The core of this molecule is a benzene (B151609) ring, a fundamental aromatic hydrocarbon in organic chemistry, to which a (1,2,2-trimethoxyethyl) group is attached. americanelements.com The presence of the orthoester group—a carbon atom bonded to three alkoxy groups—defines its reactivity and role in synthetic applications.

Below are some of the fundamental properties of this compound.

| Property | Value |

| IUPAC Name | 1-(1,2,2-Trimethoxyethyl)benzene |

| CAS Number | 54845-42-0 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.25 g/mol |

| Appearance | Liquid |

(Data sourced from multiple references) americanelements.com

Spectroscopic data provides definitive identification for the compound.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 ~ 7.33 (m, 5 H), 4.36 (d, J = 6.2 Hz, 1 H), 4.16 (d, J = 6.2 Hz, 1 H), 3.44 (s, 3 H), 3.24 (s, 3 H), 3.19 (s, 3 H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 137.9, 128.2 (2 x CH), 128.0, 127.9 (2 x CH), 106.4, 83.8, 56.9, 55.7, 54.3 |

(Data sourced from a 2009 Royal Society of Chemistry publication) rsc.org

Structure

3D Structure

Properties

CAS No. |

54845-42-0 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

1,2,2-trimethoxyethylbenzene |

InChI |

InChI=1S/C11H16O3/c1-12-10(11(13-2)14-3)9-7-5-4-6-8-9/h4-8,10-11H,1-3H3 |

InChI Key |

UDAWBGDTYWEDKT-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=CC=C1)C(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,2 Trimethoxyethyl Benzene

Established Synthetic Routes for (1,2,2-Trimethoxyethyl)benzene

Traditional methods for the synthesis of this compound and related aryl orthoesters often rely on nitrile precursors or the functionalization of organometallic reagents.

Organometallic Approaches: Benzylmagnesium Chloride and Nitrile Precursors

A primary and well-established route to orthoesters is the Pinner reaction, which utilizes a nitrile precursor. synarchive.comwikipedia.org For the synthesis of this compound, the logical precursor is benzyl (B1604629) cyanide (phenylacetonitrile). In the Pinner reaction, benzyl cyanide is treated with an alcohol, such as methanol (B129727), under anhydrous conditions with a strong acid catalyst, typically hydrogen chloride gas. youtube.comorganic-chemistry.org The reaction proceeds through the formation of an intermediate imidate salt (a Pinner salt), which then reacts with excess methanol to yield the final orthoester, this compound, along with ammonium (B1175870) chloride. wikipedia.org

The reaction sequence is as follows:

Protonation of the nitrile by hydrogen chloride activates it for nucleophilic attack. nih.gov

Methanol attacks the activated nitrile, forming an imidate salt intermediate. synarchive.com

Further reaction with two more equivalents of methanol leads to the formation of the orthoester. wikipedia.org

While direct synthesis from benzylmagnesium chloride is not a standard method for producing orthoesters—as Grignard reagents typically react with nitriles to form ketones upon hydrolysis—organometallic reagents can be employed in alternative strategies. For instance, benzylmagnesium chloride could be used in the Bodroux-Chichibabin aldehyde synthesis, reacting with an orthoformate like trimethyl orthoformate to produce phenylacetaldehyde (B1677652), which could then be converted to the target compound through subsequent acetalization and orthoesterification steps. wikipedia.org

Exploration of Alternative Precursors and Reaction Pathways

Beyond the classic Pinner reaction, other precursors can be utilized for orthoester synthesis. One historical method involves the reaction of 1,1,1-trihaloalkanes with sodium alkoxides. wikipedia.org For the target molecule, this would involve reacting 1,1,1-trichloro-2-phenylethane with three equivalents of sodium methoxide.

Other explored pathways include:

From Amides: Secondary and tertiary amides can be converted into bicyclic orthoesters by reaction with triflic anhydride (B1165640) followed by treatment with a triol. This general approach could be adapted for acyclic orthoesters. nih.gov

From Dithiane Derivatives: A modern and mild approach involves the electrochemical synthesis from dithiane derivatives, which can be prepared and then converted to orthoesters under green conditions. organic-chemistry.org

Transesterification: An existing orthoester can be reacted with a different alcohol in a transesterification process, although this is less common for preparing a simple methoxy-substituted orthoester. wikipedia.org

Catalytic Strategies in Aryl Orthoester Formation

Catalysis offers powerful tools for synthesizing aryl orthoesters, often providing higher efficiency and milder reaction conditions compared to stoichiometric methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium, are instrumental in forming carbon-carbon and carbon-heteroatom bonds. A notable strategy for aryl orthoester synthesis involves the cross-coupling of an aryl halide with an orthoester-containing substrate. For example, a palladium-catalyzed Sonogashira coupling between an aryl iodide and an alkynyl orthoester like 3,3,3-triethoxy-1-propyne has been reported. nih.gov The resulting aryl-alkynyl orthoester can then be subsequently reduced to afford the saturated alkyl chain.

Another approach involves the dual nickel/photoredox-catalyzed methylation of aryl chlorides using trimethyl orthoformate, which acts as both a solvent and a methyl source. ucla.edu While this reaction focuses on methylation, it highlights the potential of using orthoesters as reagents in transition metal catalysis for aryl functionalization. ucla.edu Palladium-catalyzed multicomponent reactions have also been developed to synthesize complex heterocyclic structures, using orthoesters as one of the key building blocks. mdpi.com

Acid-Catalyzed Orthoesterification Mechanisms

Acid catalysis is fundamental to many orthoester synthesis methods, most notably the Pinner reaction. The mechanism involves the activation of a precursor by a proton or a Lewis acid. nih.gov

In the Pinner reaction, the mechanism proceeds as follows:

Nitrile Protonation: The strong acid (e.g., HCl) protonates the nitrogen atom of the nitrile (benzyl cyanide), forming a highly electrophilic nitrilium ion. nih.govbeilstein-journals.org

Nucleophilic Attack by Alcohol: A molecule of methanol acts as a nucleophile, attacking the carbon of the nitrilium ion. nih.gov

Formation of Imidate Salt: A proton transfer results in a stable imidate hydrochloride, known as a Pinner salt. synarchive.combeilstein-journals.org

Conversion to Orthoester: In the presence of excess methanol, the imidate salt undergoes two successive nucleophilic additions of methanol, with the elimination of an ammonium ion, to form the thermodynamically stable orthoester. wikipedia.org

The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters, which is the reverse process, involves the rapid and reversible protonation of an oxygen atom, followed by the cleavage of a carbon-oxygen bond to form a stable dialkoxycarbenium ion. acs.orgcdnsciencepub.com The synthesis mechanism essentially follows the reverse of this pathway, starting from a precursor that can generate a similar electrophilic intermediate.

Reactivity and Reaction Mechanisms of 1,2,2 Trimethoxyethyl Benzene

Electrophilic Aromatic Substitution on (1,2,2-Trimethoxyethyl)benzene

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq The substituent already present on the ring significantly influences both the rate of the reaction and the position (regioselectivity) of the incoming electrophile. uomustansiriyah.edu.iqvanderbilt.edu

The (1,2,2-Trimethoxyethyl) substituent, -CH(OCH₃)CH(OCH₃)₂, influences the reactivity of the benzene ring primarily through its inductive effect. The oxygen atoms are highly electronegative, leading to a withdrawal of electron density from the aromatic ring via the sigma bonds (a -I effect). There are no lone pairs of electrons directly conjugated with the π-system of the ring, so there is no significant electron-donating resonance effect (+R effect).

Substituents are broadly classified as activating or deactivating. chemistrytalk.org

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS compared to benzene. These are typically ortho, para-directors. minia.edu.eglibretexts.org

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and decreasing the reaction rate. chemistrytalk.org Most deactivating groups are meta-directors. uci.edu

Given that the trimethoxyethyl group is primarily electron-withdrawing through induction and lacks a resonance-donating capability, it is classified as a deactivating group. Groups that deactivate the ring through induction without resonance stabilization typically direct incoming electrophiles to the meta position. wikipedia.orglibretexts.org This is because the inductive withdrawal of electron density is felt most strongly at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.

Table 1: Classification of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent Type | Electronic Effect | Effect on Ring Reactivity | Directing Effect | Examples |

|---|---|---|---|---|

| Strongly Activating | +R >> -I | Strongly Increases | Ortho, Para | -NH₂, -OH, -OR |

| Weakly Activating | +I | Weakly Increases | Ortho, Para | -CH₃, -R (Alkyl) |

| Weakly Deactivating | -I > +R | Weakly Decreases | Ortho, Para | -F, -Cl, -Br, -I |

| Moderately Deactivating | -I, -R | Decreases | Meta | -C(O)R, -SO₃H, -CN |

| Strongly Deactivating | -I >> -R | Strongly Decreases | Meta | -NO₂, -NR₃⁺, -CF₃ |

| This compound | -I (Inductive) | Decreases (Deactivating) | Meta | -CH(OCH₃)CH(OCH₃)₂ |

The meta-directing effect of the trimethoxyethyl group can be explained by examining the stability of the resonance structures of the carbocation intermediate, known as the sigma complex or arenium ion, that is formed during the reaction. masterorganicchemistry.com The formation of this intermediate is the slow, rate-determining step. masterorganicchemistry.commsu.edu

Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the trimethoxyethyl substituent. This is highly destabilizing because the electron-withdrawing inductive effect of the substituent intensifies the positive charge on this adjacent carbon. libretexts.org

Meta Attack: When the electrophile attacks at the meta position, the positive charge in the resonance structures of the sigma complex is never placed on the carbon atom bearing the trimethoxyethyl group. The charge resides on the carbons that are ortho and para to the site of attack. While the intermediate is still destabilized relative to the sigma complex of benzene, it avoids the severe destabilization seen in ortho and para attack. rsc.org Consequently, the activation energy for meta substitution is lower than for ortho or para substitution, making the meta product the major isomer formed. rsc.org

Stereoelectronic control refers to how the spatial arrangement of orbitals influences the reaction's outcome. In this case, the bulky nature of the (1,2,2-Trimethoxyethyl) group may also contribute to the regioselectivity. The significant steric hindrance of the substituent would further disfavor attack at the adjacent ortho positions, reinforcing the electronic preference for meta substitution. wikipedia.org

The mechanism for electrophilic aromatic substitution on this compound follows a well-established three-step pathway. byjus.com

Generation of the Electrophile: A strong electrophile (E⁺) is generated, often through the reaction of a reagent with a Lewis acid catalyst. For example, in nitration, the nitronium ion (NO₂⁺) is formed from nitric acid and sulfuric acid. uomustansiriyah.edu.iqchemistrysteps.com

Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile. masterorganicchemistry.com This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, the sigma complex. openochem.org This step is the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex where the electrophile has attached. byjus.com This restores the aromatic π-system and yields the final substituted product. openochem.org

Nucleophilic Reactions at the Orthoester Moiety

The C-2 position of the ethyl chain in this compound features a trimethoxymethyl group, which is an orthoester functional group. Orthoesters are highly susceptible to acid-catalyzed nucleophilic reactions, particularly hydrolysis and transacetalization. wikipedia.orgnih.gov

Orthoesters are readily hydrolyzed in the presence of mild aqueous acid to yield an ester and alcohol molecules. wikipedia.org The reaction is subject to general acid catalysis and proceeds through a multi-step mechanism. sci-hub.se

The generally accepted mechanism involves three main stages: cdnsciencepub.comresearchgate.net

Protonation and Formation of a Carboxonium Ion: An acid catalyst protonates one of the alkoxy oxygen atoms, converting it into a good leaving group (an alcohol). The departure of the alcohol molecule results in the formation of a resonance-stabilized dialkoxycarboxonium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion, forming a hemiorthoester tetrahedral intermediate.

Decomposition of the Hemiorthoester: The hemiorthoester is unstable and rapidly breaks down, typically with further acid catalysis, to eliminate two more alcohol molecules and form the final ester product.

The kinetics of orthoester hydrolysis are strongly dependent on the electronic properties of the substituents attached to the orthoester carbon. nih.gov Electron-donating groups stabilize the intermediate carboxonium ion, accelerating the reaction, while electron-withdrawing groups destabilize it, slowing the reaction down. nih.govacs.org This relationship can often be quantified using the Taft equation, which correlates reaction rates with the polar (σ*) and steric (Es) parameters of the substituents. emerginginvestigators.orgwikipedia.org

Table 2: Representative Half-lives for Hydrolysis of Various Orthoesters

| Orthoester Substituent (R in RC(OR')₃) | Electronic Nature | Approximate Half-life (t₁/₂) | Conditions | Reference |

|---|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating | 10 min | pH 7 | nih.gov |

| -H (Hydrogen) | Neutral | ~200 min | pH 7 | nih.gov |

| -C₆H₅ (Phenyl) | Electron-Withdrawing (Inductive) | >1000 min | pH 7 | nih.gov |

| -C≡CH (Alkynyl) | Electron-Withdrawing | ~1000 min | pH 4 | nih.gov |

| Triazolium Cation | Strongly Electron-Withdrawing | >10,000 min | pH 1 | nih.gov |

Transacetalization (also known as orthoester exchange) is a reaction where the alkoxy groups of an orthoester are exchanged with different alcohol molecules. semanticscholar.org This reaction is also acid-catalyzed and proceeds through a mechanism very similar to the initial stages of hydrolysis.

The mechanism involves:

Protonation of one of the methoxy (B1213986) groups on the orthoester moiety.

Elimination of a methanol (B129727) molecule to form the dialkoxycarboxonium ion.

Nucleophilic attack by a new alcohol molecule (R'-OH) on the carboxonium ion.

Deprotonation to yield a new, mixed orthoester.

This process is an equilibrium and can be driven to completion by using a large excess of the new alcohol or by removing the displaced methanol from the reaction mixture. Transacetalization is a key reaction for the synthesis of more complex orthoesters from simpler precursors like trimethyl or triethyl orthoformate. nih.gov For this compound, this reaction would allow for the replacement of the methoxy groups with other alkoxy or aryloxy groups, providing a route to modify the structure and properties of the orthoester moiety.

Reactions Involving the Alpha-Carbon and Adjacent Benzene Ring

The alpha-carbon of this compound is benzylic, making the hydrogen atom attached to it potentially acidic and susceptible to removal by a strong base to form an enolate-like species. However, the presence of the adjacent oxygen atoms of the methoxy groups can influence this reactivity.

Reactions at the alpha-carbon, such as alkylation, would likely proceed via the formation of a carbanion intermediate. The stability of this carbanion would be influenced by both the electron-withdrawing effect of the adjacent oxygen atoms and the resonance stabilization provided by the benzene ring.

The benzene ring itself can undergo electrophilic aromatic substitution reactions. The (1,2,2-trimethoxyethyl) substituent is likely to be an ortho-, para-directing group due to the electron-donating nature of the oxygen atoms, albeit with some steric hindrance from the bulky substituent.

Potential Reactions at the Alpha-Carbon and Benzene Ring

| Reaction Type | Reagents | Expected Product(s) |

| Alpha-Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (e.g., CH₃I) | 1-Methyl-1-(1,2,2-trimethoxyethyl)benzene |

| Friedel-Crafts Alkylation | t-Butyl chloride, AlCl₃ | 4-(tert-Butyl)-(1,2,2-trimethoxyethyl)benzene |

| Nitration | HNO₃, H₂SO₄ | 1-(1,2,2-Trimethoxyethyl)-4-nitrobenzene and 1-(1,2,2-Trimethoxyethyl)-2-nitrobenzene |

This table presents plausible reactions based on general principles of organic chemistry, as specific experimental details for these reactions with this compound are not widely documented.

Radical Reactions and Oxidative Transformations

The benzylic position of this compound is a potential site for radical reactions. Free radical halogenation, for instance, could lead to the substitution of the benzylic hydrogen with a halogen atom. The stability of the resulting benzylic radical would be a key factor in this process.

Oxidative transformations of this compound are also conceivable. Strong oxidizing agents could potentially cleave the molecule or oxidize the benzylic position. However, the acetal (B89532) group is generally resistant to oxidation under neutral or basic conditions. organic-chemistry.org

Plausible Radical and Oxidative Reactions

| Reaction Type | Reagents | Potential Product(s) |

| Radical Bromination | N-Bromosuccinimide (NBS), light | (1-Bromo-2,2-dimethoxyethyl)benzene |

| Oxidation | Hot, concentrated KMnO₄ | Benzoic acid |

The products listed are based on the known reactivity of similar benzylic compounds. The specific outcomes for this compound would require experimental verification.

Rearrangement Reactions of this compound

Rearrangement reactions of this compound could potentially be induced under acidic conditions. Protonation of one of the methoxy groups could lead to its elimination as methanol, generating a carbocationic intermediate. This carbocation could then undergo rearrangement, such as a hydride or phenyl shift, to form a more stable carbocation, which could then be trapped by a nucleophile or eliminate a proton to form an alkene.

For instance, a pinacol-type rearrangement is not directly applicable as it typically involves 1,2-diols. However, acid-catalyzed rearrangements involving carbocation intermediates are a general feature of organic chemistry and could be envisioned for this compound. Thermal rearrangements of related phenyl-substituted ketene (B1206846) ethylene (B1197577) acetals have been reported to yield tetrahydro-2-furanones, suggesting that under pyrolytic conditions, complex rearrangements and cyclizations could occur. libretexts.org

Hypothetical Acid-Catalyzed Rearrangement

A plausible, though unconfirmed, acid-catalyzed rearrangement could proceed as follows:

Protonation of a methoxy group.

Loss of methanol to form an oxonium ion, which is in resonance with a carbocation.

1,2-Hydride shift to form a more stable benzylic carbocation.

Nucleophilic attack by water or another nucleophile present in the reaction mixture.

Deprotonation to yield the final rearranged product.

The specific products of such a rearrangement would be highly dependent on the reaction conditions and the stability of the various carbocationic intermediates.

Advanced Spectroscopic Characterization of 1,2,2 Trimethoxyethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within a molecule. For (1,2,2-Trimethoxyethyl)benzene, ¹H and ¹³C NMR are fundamental for structural verification.

Elucidation of Molecular Structure via ¹H and ¹³C NMR

The confirmation of the this compound structure is achieved through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra. The expected chemical shifts, multiplicities, and integration values for each unique nucleus provide a definitive fingerprint of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions.

Aromatic Protons: The five protons on the monosubstituted benzene (B151609) ring would typically appear in the range of δ 7.2-7.4 ppm. Due to their different positions relative to the substituent, they would likely present as a complex multiplet.

Aliphatic Protons: Two distinct signals are predicted for the protons on the ethyl backbone. The benzylic proton (C₆H₅-CH(OCH₃)-) would likely resonate as a doublet around δ 4.0-4.5 ppm, coupled to the adjacent CH proton. The second proton (-CH(OCH₃)₂), an acetal (B89532) proton, would also be expected as a doublet in a similar region, around δ 4.5-5.0 ppm, coupled to the benzylic proton.

Methoxy (B1213986) Protons: Three separate singlet signals are anticipated for the three non-equivalent methoxy groups. The methoxy group attached to the benzylic carbon would have a distinct chemical shift from the two methoxy groups of the dimethyl acetal moiety. These singlets would likely appear in the δ 3.2-3.6 ppm range, each integrating to three protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would complement the ¹H NMR data by showing all unique carbon environments.

Aromatic Carbons: Four signals are expected for the benzene ring carbons due to symmetry. The substituted carbon (ipso-carbon) would appear around δ 140 ppm. The ortho, meta, and para carbons would resonate in the characteristic aromatic region of δ 126-129 ppm.

Aliphatic Carbons: The two carbons of the ethyl chain would be visible in the δ 70-110 ppm range, typical for carbons bearing oxygen atoms. The benzylic carbon (-CH(OR)-) would be expected around δ 75-85 ppm, while the acetal carbon (-CH(OR)₂-) would be further downfield, likely around δ 100-110 ppm.

Methoxy Carbons: Three distinct signals for the methoxy carbons are predicted in the δ 50-60 ppm region.

Predicted NMR Data for this compound The following table is predictive and based on typical chemical shift values for similar functional groups.

¹H NMR| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~ 4.5 - 5.0 | Doublet | 1H | -CH(OCH₃)₂ |

| ~ 4.0 - 4.5 | Doublet | 1H | C₆H₅-CH(OCH₃)- |

| ~ 3.4 - 3.6 | Singlet | 6H | -CH(OCH₃)₂ |

¹³C NMR

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 140 | Aromatic (ipso-C) |

| ~ 126 - 129 | Aromatic (ortho, meta, para-C) |

| ~ 100 - 110 | -CH(OCH₃)₂ |

| ~ 75 - 85 | C₆H₅-CH(OCH₃)- |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Beyond basic structure elucidation, advanced 2D NMR techniques are crucial for a deeper understanding of the molecule's three-dimensional properties. ipb.ptsemanticscholar.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling between the two protons on the ethyl backbone, showing a cross-peak between their respective signals.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This would be used to unambiguously assign the proton and carbon signals of the ethyl chain and the aromatic ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity. wordpress.com For this compound, NOESY or ROESY could provide insights into the preferred conformation around the C-C single bond of the ethyl chain by revealing spatial proximities between the benzylic proton and the protons of the dimethyl acetal group, or between the aromatic ortho-protons and the protons on the alkyl chain.

In Situ NMR Monitoring of Reaction Progress

In situ, or real-time, NMR spectroscopy is a powerful method for studying reaction kinetics and mechanisms by monitoring the concentrations of reactants, intermediates, and products directly in the reaction mixture over time. nih.gov While no specific studies on this compound are available, one could hypothetically monitor its formation. For example, in a reaction involving the acid-catalyzed addition of methanol (B129727) to phenylacetaldehyde (B1677652) dimethyl acetal, in situ ¹H NMR could track the disappearance of the starting material's signals and the concurrent appearance of the product's characteristic proton signals, allowing for the determination of reaction rates and the detection of any transient intermediates. asahilab.co.jpresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Correlation of Vibrational Modes with Molecular Structure and Functional Groups

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its aromatic and aliphatic ether components. mdpi.com

C-H Stretching Vibrations: Aromatic C-H stretching vibrations are expected as a group of bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). spectroscopyonline.com Aliphatic C-H stretching from the methyl and ethyl groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-O Stretching Vibrations: Strong, characteristic C-O stretching bands for the ether linkages are expected in the region of 1050-1150 cm⁻¹. The presence of multiple methoxy groups would likely result in a complex, strong absorption pattern in this region.

Aromatic C=C Stretching: Benzene ring C=C stretching vibrations typically appear as a series of sharp bands in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

Analysis of Aromatic Ring and Alkyl Chain Vibrations

A more detailed analysis distinguishes between vibrations localized on the benzene ring and those on the trimethoxyethyl side chain.

Aromatic Ring Vibrations:

C=C Ring Stretching: As mentioned, peaks in the 1450-1600 cm⁻¹ range are characteristic of the aromatic ring.

C-H Out-of-Plane Bending: A strong band in the 690-770 cm⁻¹ region is highly characteristic of monosubstituted benzene rings. spectroscopyonline.com Specifically, a strong band around 690 cm⁻¹ and another between 730-770 cm⁻¹ would be strong evidence for this substitution pattern. spectroscopyonline.com

Alkyl Chain Vibrations:

C-H Bending: Bending vibrations (scissoring, wagging, twisting) for the CH₃ and CH₂ groups would be found in the 1370-1470 cm⁻¹ region.

C-O Stretching: The most prominent feature of the alkyl chain would be the strong C-O ether stretches between 1050-1150 cm⁻¹. The specific frequencies and shapes of these bands would be sensitive to the conformation of the alkyl chain.

Skeletal Vibrations: Lower frequency vibrations (below 1000 cm⁻¹) would correspond to more complex skeletal bending and stretching modes of the entire molecule.

Predicted Vibrational Data for this compound The following table is predictive and based on typical group frequencies.

| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |

|---|---|---|

| 3030 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium-Strong | Aliphatic C-H Stretch |

| 1450 - 1600 | Medium, Sharp | Aromatic C=C Ring Stretch |

| 1370 - 1470 | Medium | Aliphatic C-H Bend |

| 1050 - 1150 | Strong, Broad | C-O Ether Stretch |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the analysis of this compound, the electron ionization (EI) method would be expected to produce a distinct fragmentation pattern, providing valuable clues to its molecular structure.

The molecular ion peak (M+) for this compound, with a chemical formula of C11H16O3, would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key fragmentation pathway for aromatic ethers involves the cleavage of the bond beta to the aromatic ring. whitman.edu For this compound, this would lead to the formation of a stable benzylic cation. Another common fragmentation for ethers is the cleavage of the C-O bond. miamioh.edu

Based on the fragmentation patterns of related compounds like anisole (B1667542) and methyl phenylacetate, several characteristic fragment ions for this compound can be predicted. usc.edunih.gov For instance, the loss of a methoxy group (-OCH3) would result in a significant peak. Cleavage of the ethyl chain could also lead to various smaller charged fragments. The mass spectrum of methyl phenylacetate, for example, shows a prominent base peak at m/z 91, corresponding to the tropylium (B1234903) ion (C7H7+), a common fragment for compounds containing a benzyl (B1604629) group. nih.govmassbank.eu A similar tropylium ion fragment would be anticipated in the mass spectrum of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 196 | [C11H16O3]+• | Molecular Ion (M+) |

| 165 | [C10H13O2]+ | Loss of a methoxy radical (•OCH3) |

| 135 | [C9H11O]+ | Subsequent loss of formaldehyde (B43269) (CH2O) |

| 105 | [C7H5O]+ | Further fragmentation |

| 91 | [C7H7]+ | Tropylium ion, a common and stable fragment |

| 77 | [C6H5]+ | Phenyl cation, from cleavage alpha to the ring whitman.edu |

X-ray Crystallography of Related Derivatives for Structural Insights

In a study of 1,2-dimethoxy-4-nitrobenzene and 1,2,3-trimethoxy-5-nitrobenzene (B1596310), the benzene rings were found to be essentially planar. iucr.org However, steric hindrance between adjacent methoxy groups can cause one or more of them to be twisted out of the plane of the phenyl ring. iucr.org For this compound, which has a substituted ethyl group, it is expected that the benzene ring itself would maintain its planarity. The orientation of the three methoxy groups on the ethyl side chain would be influenced by steric and electronic effects to adopt the most stable conformation.

The C-O bond lengths of the methoxy groups in these related structures are typically around 1.36 Å, and the C-O-C bond angles are approximately 117°. These values are consistent with sp2 hybridized carbons of the aromatic ring and sp3 hybridized carbons of the methyl groups. Similar bond lengths and angles would be expected for the methoxy groups in this compound.

Table 2: Typical Crystallographic Parameters from Related Methoxybenzene Derivatives

| Parameter | Typical Value | Reference Compound(s) |

| Phenyl C-C bond length | ~1.39 Å | 1,2-dimethoxy-4-nitrobenzene, 1,2,3-trimethoxy-5-nitrobenzene iucr.org |

| Methoxy C(aromatic)-O bond length | ~1.36 Å | 1,2-dimethoxy-4-nitrobenzene, 1,2,3-trimethoxy-5-nitrobenzene iucr.org |

| Methoxy O-C(methyl) bond length | ~1.43 Å | 1,2-dimethoxy-4-nitrobenzene, 1,2,3-trimethoxy-5-nitrobenzene iucr.org |

| C-O-C bond angle of methoxy group | ~117° | 1,2-dimethoxy-4-nitrobenzene, 1,2,3-trimethoxy-5-nitrobenzene iucr.org |

| Dihedral angle of methoxy group | Variable (due to steric hindrance) | 1,2,3-trimethoxy-5-nitrobenzene iucr.org |

Electronic Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would be dominated by transitions involving the π electrons of the benzene ring. The presence of methoxy groups, which are auxochromes, is expected to influence the position and intensity of the absorption bands.

The electronic transitions in substituted benzenes typically involve π → π* transitions. wikipedia.org The methoxy group is an electron-donating group, which generally causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. libretexts.org This is due to the interaction of the non-bonding electrons on the oxygen atom with the π system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO).

The UV-Vis spectrum of a similar compound, anisole (methoxybenzene), in cyclohexane (B81311) shows absorption maxima at approximately 220 nm and 270 nm. photochemcad.com For dimethoxy and trimethoxy substituted benzenes, further shifts and changes in molar absorptivity are observed. 1,4-Dimethoxybenzene, for example, exhibits absorption maxima in cyclohexane at 226 nm, 287 nm, and 290 nm. nih.gov It is anticipated that this compound would exhibit similar π → π* transitions, with the exact wavelengths of maximum absorbance being influenced by the cumulative effect of the three methoxy groups on the ethyl side chain. Additionally, n → π* transitions, involving the non-bonding electrons of the oxygen atoms, may also be observed, though they are typically weaker. libretexts.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Type of Transition | Expected Wavelength Range (nm) | Notes |

| π → π | 220 - 240 | Corresponds to the primary absorption band of the benzene ring. |

| π → π | 270 - 290 | Corresponds to the secondary absorption band, often showing fine structure. |

| n → π* | > 290 | Weaker transition involving non-bonding electrons of oxygen. |

Computational and Theoretical Investigations of 1,2,2 Trimethoxyethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the molecular behavior of (1,2,2-Trimethoxyethyl)benzene. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's energetic and electronic properties. High-level computations allow for the precise determination of its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. greeley.orgresearchgate.net For this compound, geometric optimization is performed using DFT to find the lowest energy arrangement of its atoms, corresponding to its most stable conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

DFT calculations, often employing functionals like B3LYP, provide a detailed picture of the molecule's electronic properties. researchgate.net The resulting electronic structure reveals how the trimethoxyethyl substituent influences the electron distribution within the benzene (B151609) ring. nih.govresearchgate.net

| Parameter | Value |

| C-C (aromatic) bond length | ~1.40 Å |

| C-C (aliphatic) bond length | ~1.54 Å |

| C-O bond length | ~1.43 Å |

| C-H bond length | ~1.09 Å |

| C-C-C (ring) bond angle | ~120° |

| H-C-H bond angle | ~109.5° |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer systematically improvable accuracy. While computationally more demanding than DFT, these methods are employed to obtain highly accurate energies and properties for molecules like this compound, serving as a benchmark for other computational techniques. researchgate.net

Aromaticity Analysis of the Benzene Moiety

Aromaticity is a key concept in chemistry that describes the unusual stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. fiveable.memsu.edu The presence of the (1,2,2-Trimethoxyethyl) substituent can modulate the aromatic character of the benzene ring.

Impact of the Trimethoxyethyl Substituent on Ring Current and Aromatic Stabilization Energy

The aromaticity of the benzene ring in this compound can be quantified using methods like Nucleus-Independent Chemical Shift (NICS). NICS calculations measure the magnetic shielding at the center of the ring, with negative values indicating the presence of a diatropic ring current, a hallmark of aromaticity. nih.govnih.govberkeley.edu The magnitude of the NICS value can indicate how the electron-donating or withdrawing nature of the trimethoxyethyl group affects the π-electron delocalization. nih.gov

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, the analysis of its frontier orbitals can predict its behavior in various chemical reactions.

Interactive Table: Predicted Frontier Orbital Energies for this compound Note: The following data is hypothetical and for illustrative purposes.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. dtic.milyoutube.commdpi.com By mapping the potential energy surface, researchers can identify the most likely reaction pathways for this compound. This involves locating and characterizing transition states, which are the high-energy structures that connect reactants to products. nih.gov

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the rate of a reaction. This type of modeling is invaluable for understanding reaction mechanisms and for designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational landscape and the nature of its interactions with surrounding molecules, such as solvents or other solutes. These simulations model the molecule's dynamics by solving Newton's equations of motion for a system of interacting particles, where the forces between particles are described by a molecular mechanics force field.

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. The most significant of these are the C-C bond linking the benzene ring to the orthoester group and the C-O bonds of the three methoxy (B1213986) groups. MD simulations can explore the potential energy surface associated with the rotation of these bonds to identify stable, low-energy conformers. By running simulations for nanoseconds or longer, it is possible to observe transitions between different conformational states and determine their relative populations. Understanding a molecule's conformational preference is crucial as its shape and the position of functional groups are highly dependent on its conformation. plos.org

The primary dihedral angles that define the conformation of this compound are:

τ1 (C-C-C-O): Rotation around the bond connecting the phenyl group and the ethyl backbone.

τ2 (C-C-O-C): Rotations around the bonds connecting the ethyl backbone to the methoxy groups.

Computational analyses, such as creating a Ramberg-Osgood potential energy surface by systematically rotating these dihedral angles, can reveal the most stable conformers. The interplay of steric hindrance between the bulky methoxy groups and the phenyl ring, along with electronic interactions, governs the conformational preferences.

MD simulations also illuminate the intermolecular interactions between this compound and its environment. In a condensed phase, the molecule will engage in various non-covalent interactions:

Van der Waals Forces: These are ubiquitous interactions arising from temporary fluctuations in electron density.

Dipole-Dipole Interactions: The methoxy groups introduce polarity, leading to electrostatic interactions with other polar molecules.

C-H···π Interactions: The electron-rich π-system of the benzene ring can act as a weak hydrogen bond acceptor for C-H bonds from neighboring molecules. Studies on solid benzene have shown that C–H⋯π hydrogen bonds can play a main role in crystal packing. rsc.org

In simulations, these interactions dictate how the molecule orients itself with respect to solvent molecules and other solutes, influencing properties like solubility and aggregation behavior. For instance, in a polar solvent, the methoxy groups would likely orient themselves to maximize interactions with the solvent, while in a nonpolar environment, intermolecular interactions might be dominated by dispersion forces and π-stacking of the benzene rings. The insertion of functional groups into a benzene molecule can lead to the formation of stronger intermolecular bonds compared to weaker C–H⋯π interactions. rsc.org

Table 1: Hypothetical Conformational Analysis of this compound This table presents hypothetical data for illustrative purposes, representing typical outputs from a conformational analysis study.

| Conformer ID | Dihedral Angle (τ1) (°) | Relative Energy (kcal/mol) | Population (%) | Key Feature |

| Conf-1 | 60 | 0.00 | 75.2 | Phenyl group is gauche to the methoxy groups. |

| Conf-2 | 180 | 1.50 | 20.1 | Phenyl group is anti to the methoxy groups. |

| Conf-3 | 0 | 3.20 | 4.7 | Phenyl group is eclipsed (sterically hindered). |

Quantitative Structure-Reactivity Relationships (QSRR) in Orthoester Systems

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. These models establish a correlation between a quantifiable measure of reactivity (e.g., a reaction rate constant) and a set of numerical descriptors that encode structural, electronic, and steric features of the molecules.

For orthoester systems, such as this compound, a primary reaction of interest is acid-catalyzed hydrolysis. The stability and reactivity of the orthoester functional group are highly sensitive to the electronic nature of its substituents. nih.gov A QSRR model for the hydrolysis of a series of substituted orthoesters could provide valuable predictions about their relative stability and degradation rates.

The general form of a QSRR equation is:

Reactivity Parameter = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

For the acid-catalyzed hydrolysis of an orthoester, the reactivity parameter would typically be the logarithm of the hydrolysis rate constant (log khyd). The descriptors would be chosen to represent the electronic and steric influence of the substituents.

Key steps in developing a QSRR model for this system would include:

Data Set Selection: A series of orthoesters with varying substituents on the phenyl ring or the orthoester carbon would be synthesized.

Reactivity Measurement: The rate constant for the acid-catalyzed hydrolysis of each compound under controlled conditions (e.g., specific pH, temperature, and solvent) would be experimentally determined. Research has shown that orthoesters with electron-deficient groups are extremely inert, while those with electron-rich groups are prone to hydrolyze even under neutral conditions. nih.gov

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound using computational chemistry software. These can include:

Electronic Descriptors: Hammett (σ) or Taft (σ*) constants, calculated atomic charges (e.g., on the central orthoester carbon), dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Substituents play a major role in influencing the reactivity of aromatic compounds. ajpchem.org

Steric Descriptors: Sterimol parameters, van der Waals volume, or molar refractivity, which quantify the size and shape of the substituents.

Topological Descriptors: Indices that describe molecular connectivity and branching.

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation linking the descriptors to the measured reactivity. The predictive power of the model would then be rigorously validated using internal (e.g., cross-validation) and external validation sets.

For this compound and related compounds, a QSRR model would likely show that electron-donating groups on the phenyl ring accelerate the hydrolysis rate by stabilizing the carbocation intermediate formed during the reaction. Conversely, electron-withdrawing groups would destabilize this intermediate and slow the reaction down. nih.gov Such a model would be a powerful tool for designing orthoester-based molecules with tailored hydrolytic stability for various applications.

Table 2: Hypothetical QSRR Data for Substituted Aryl Orthoesters This table presents hypothetical data for a series of compounds to illustrate the principles of a QSRR study. The reactivity data is based on established chemical principles.

| Compound | Substituent (X) | Hammett Constant (σp) | Steric Parameter (Es) | log(khyd) |

| 1 | -OCH3 | -0.27 | -0.55 | 2.5 |

| 2 | -CH3 | -0.17 | -1.24 | 2.1 |

| 3 | -H | 0.00 | 0.00 | 1.5 |

| 4 | -Cl | 0.23 | -0.97 | 0.8 |

| 5 | -NO2 | 0.78 | -2.52 | -1.2 |

Applications in Advanced Organic Synthesis

(1,2,2-Trimethoxyethyl)benzene as a Versatile Synthetic Intermediate

This compound serves as a stable and versatile intermediate in organic synthesis. chemimpex.comguidechem.com Its primary utility stems from the orthoester group, which can be deprotected under acidic conditions to reveal a highly reactive phenylacetaldehyde (B1677652) moiety. guidechem.com This latent aldehyde functionality allows for its participation in a wide array of chemical transformations that would otherwise be complicated by the presence of a free aldehyde.

The compound is frequently employed in the synthesis of aromatic compounds and serves as a building block for more complex chemical structures. chemimpex.com Its stability under various reaction conditions makes it a reliable intermediate in multi-step syntheses. guidechem.com Researchers utilize this compound in the production of specialty chemicals and other intermediates, contributing to the development of new products in various sectors. chemimpex.com

| Property | Value | Reference |

| Molecular Formula | C10H14O2 | nih.gov |

| Molecular Weight | 166.22 g/mol | nih.gov |

| Boiling Point | 219 - 221 °C | tcichemicals.com |

| Density | 1.004 g/mL at 25 °C | tcichemicals.com |

| Synonyms | Phenylacetaldehyde dimethyl acetal (B89532), (2,2-Dimethoxyethyl)benzene | nih.gov |

Precursor in the Synthesis of Complex Organic Molecules

While specific examples of the total synthesis of complex natural products directly employing this compound are not extensively documented in readily available literature, its role as a precursor can be inferred from its chemical properties. The ability to unmask the phenylacetaldehyde unit at a desired stage is a powerful tool in the construction of intricate molecular architectures. Phenylacetaldehyde itself is a known precursor in the synthesis of various compounds, including fragrances and polymers. wikipedia.org

For instance, the phenylacetaldehyde core is a structural motif found in some alkaloids and other biologically active molecules. The controlled release of this aldehyde from its dimethyl acetal form would allow for its participation in key bond-forming reactions, such as Pictet-Spengler or Bischler-Napieralski reactions, which are pivotal in the synthesis of isoquinoline (B145761) alkaloids. The acetal protection prevents undesired side reactions of the aldehyde during earlier synthetic steps. Although direct literature examples are scarce, this strategy is a recognized approach in the synthesis of such complex heterocyclic systems.

Role in Protecting Group Strategies for Carbonyl Compounds

One of the most well-documented applications of this compound is in protecting group strategies for carbonyl compounds, specifically aldehydes. guidechem.comneliti.com The formation of the dimethyl acetal from phenylacetaldehyde renders the carbonyl group unreactive towards nucleophiles and basic conditions. neliti.comnih.gov This protection is crucial in multi-step syntheses where other functional groups in the molecule need to be modified without affecting the aldehyde. neliti.com

The acetal can be readily formed by treating phenylacetaldehyde with methanol (B129727) in the presence of an acid catalyst. guidechem.com The protection is robust and can withstand a variety of reaction conditions. Deprotection is typically achieved by treatment with aqueous acid, which hydrolyzes the acetal to regenerate the parent aldehyde. guidechem.com This straightforward protection-deprotection protocol makes this compound a valuable tool for synthetic chemists.

| Protection/Deprotection | Reagents | Conditions |

| Protection | Methanol, Acid Catalyst (e.g., p-toluenesulfonic acid) | Reflux or ambient temperature |

| Deprotection | Aqueous Acid (e.g., HCl) | Hydrolysis |

Chiral Applications and Asymmetric Synthesis Involving the Orthoester Center

There is a lack of specific information in the reviewed literature regarding the direct chiral applications and asymmetric synthesis involving the orthoester center of this compound itself. However, the broader field of asymmetric synthesis frequently utilizes chiral acetals and orthoesters as chiral auxiliaries or templates to induce stereoselectivity in reactions. semanticscholar.orgorganic-chemistry.org

In principle, the methoxy (B1213986) groups of this compound could be replaced by a chiral diol to form a chiral cyclic acetal. Such a chiral derivative could then be used to control the stereochemical outcome of reactions at or near the acetal center. For example, diastereoselective reactions of such chiral acetals are known to occur. nih.govnih.gov While this is a plausible synthetic strategy, specific examples employing the this compound scaffold in this manner were not identified in the conducted research.

Design and Synthesis of Functional Materials Incorporating the this compound Scaffold

The scientific literature reviewed did not provide specific examples of the design and synthesis of functional materials that explicitly incorporate the this compound scaffold. The parent compound, phenylacetaldehyde, is known to be used in the synthesis of polyesters, where it can act as a rate-controlling additive during polymerization. wikipedia.org This suggests a potential, though underexplored, avenue for the application of its derivatives in materials science.

The benzene (B151609) ring of this compound could theoretically be functionalized to introduce polymerizable groups or moieties that impart specific optical or electronic properties. However, there is no current research available to substantiate the use of this particular scaffold in the development of functional materials such as conductive polymers, dyes, or liquid crystals.

Derivatization and Functionalization Studies of 1,2,2 Trimethoxyethyl Benzene

Selective Functionalization of the Trimethoxyethyl Group

The trimethoxyethyl group, a dimethyl acetal (B89532), serves as a masked aldehyde. Its functionalization primarily revolves around its hydrolysis to unveil the reactive carbonyl group, which can then be further transformed.

The (1,2,2-trimethoxyethyl)benzene structure is itself a dimethyl acetal of phenylacetaldehyde (B1677652). guidechem.com Acetal groups are widely recognized as effective protecting groups for aldehydes and ketones in organic synthesis due to their stability under neutral or basic conditions while being readily removable under acidic conditions. guidechem.com The formation of this compound typically involves the reaction of phenylacetaldehyde with methanol (B129727) in the presence of an acid catalyst. guidechem.com

The deprotection, or hydrolysis, of this compound regenerates the parent aldehyde, phenylacetaldehyde. This process is typically achieved by treatment with aqueous acid, which cleaves the two methoxy (B1213986) groups.

Reaction: this compound + H₂O (in the presence of an acid catalyst) → Phenylacetaldehyde + 2 CH₃OH

This deprotection strategy is fundamental, as it unmasks the aldehyde functionality, allowing for a wide range of subsequent chemical transformations. The stability of the acetal makes it an ideal protecting group during synthetic steps that would otherwise affect a free aldehyde group, such as reactions involving strong bases or nucleophiles.

As established, the primary transformation of the trimethoxyethyl group is its hydrolysis to an aldehyde.

Aldehyde Formation: The acid-catalyzed hydrolysis of this compound yields phenylacetaldehyde. This intermediate is a valuable synthon in the fragrance industry and a precursor for various pharmaceuticals and other organic compounds. guidechem.com

Once the phenylacetaldehyde is formed, it can be readily oxidized to the corresponding carboxylic acid, phenylacetic acid. This transformation is a common and important reaction in organic synthesis. google.com

Carboxylic Acid Formation: The oxidation of phenylacetaldehyde to phenylacetic acid can be achieved using various oxidizing agents, including molecular oxygen in the presence of transition metal catalysts (e.g., cobalt, manganese, or copper derivatives). google.com Enzymatic oxidation is also a known pathway, where aldehyde dehydrogenase can catalyze this transformation. nih.govwikipedia.org Phenylacetic acid itself is a significant compound, used in the production of penicillin G, perfumes, and other chemicals. wikipedia.org

| Starting Material | Reaction | Product |

| This compound | Acid-catalyzed hydrolysis | Phenylacetaldehyde |

| Phenylacetaldehyde | Oxidation (e.g., with O₂/metal catalyst) | Phenylacetic acid |

Functionalization of the Benzene (B151609) Ring

The benzene ring of this compound is amenable to various functionalization reactions, allowing for the introduction of additional substituents to modify the molecule's properties.

The introduction of new functional groups onto the benzene ring is governed by the directing effect of the existing (1,2,2-trimethoxyethyl) substituent. This group is classified as a weakly activating, ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. wikipedia.org The alkyl ether-like nature of the side chain donates electron density to the ring, making it more susceptible to electrophilic attack than benzene itself, primarily at the ortho and para positions. organicchemistrytutor.comyoutube.com

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), primarily at the ortho and para positions.

Halogenation: Treatment with a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) installs a halogen atom on the ring.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide/acyl halide and a Lewis acid catalyst attaches an alkyl/acyl group to the ring. These reactions are also directed to the ortho and para positions. msu.edu

The precise ratio of ortho to para products can be influenced by steric hindrance; the bulky nature of the trimethoxyethyl group may favor substitution at the less hindered para position. wikipedia.org

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in its synthesis. nih.govacs.org This approach is highly valuable for rapidly creating analogues of a parent compound for applications in drug discovery and materials science. nih.gov Aromatic C-H bond functionalization is a key LSF strategy. researchgate.net

For this compound, LSF strategies could be employed to create derivatives that would be difficult to access through traditional multi-step syntheses. nih.govacs.org These methods often utilize transition-metal catalysts to achieve high chemo- and regioselectivity, targeting specific C-H bonds on the aromatic ring that are not accessible through classical electrophilic substitution. researchgate.net For instance, palladium-catalyzed reactions can be used for C-H arylation, alkenylation, or alkoxylation, offering precise control over the position of the new substituent. organic-chemistry.org

| Functionalization Type | Reagents | Potential Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Ortho, Para |

| Bromination | Br₂, FeBr₃ | Ortho, Para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho, Para |

| C-H Arylation (LSF) | Aryl halide, Pd catalyst | Varies with directing group/catalyst |

Catalyst-Mediated Derivatization Reactions

Catalysis plays a crucial role in the derivatization of this compound, enabling transformations that are otherwise difficult or inefficient.

Side Chain Modification: While acid catalysis is standard for acetal hydrolysis, other metal catalysts can mediate different transformations. For example, dicobalt octacarbonyl under synthesis gas has been shown to cause reductive cleavage of aromatic acetals to ethers. researchgate.net

Benzene Ring Functionalization: Transition-metal catalysis is central to modern aromatic functionalization. Palladium, rhodium, and gold catalysts are widely used for C-H activation, allowing for the direct introduction of various functional groups with high regioselectivity. mdpi.comchemrxiv.org For instance, gold-catalyzed reactions of benzene derivatives with diazoesters can achieve highly para-selective C-H alkylation. sci-hub.st Similarly, rhodium-catalyzed C-H activation can be directed by a functional group to achieve ortho-selective modifications. nih.gov These methods provide powerful tools for creating a wide range of derivatives from the parent this compound structure.

Future Research Directions for 1,2,2 Trimethoxyethyl Benzene

Exploration of Novel Synthetic Pathways

The synthesis of acetals, including (1,2,2-Trimethoxyethyl)benzene, has traditionally relied on acid-catalyzed reactions. rsc.org However, these methods often require harsh conditions and can be limiting. Future research should focus on developing milder, more efficient, and environmentally benign synthetic routes.

Key Research Objectives:

Photo-organocatalysis: Investigating the use of light and an organic photocatalyst, such as thioxanthenone or Schreiner's thiourea, offers a green and efficient alternative for acetalization. rsc.orgrsc.org This approach bypasses the need for strong acids or transition metals, often proceeding under mild conditions with short reaction times. rsc.org

Non-Acidic Conditions: Exploring alternative catalytic systems that operate under neutral or basic conditions would broaden the substrate scope and functional group tolerance. rsc.org This could include the use of iodine, trialkyl orthoformates, or other novel catalysts that avoid acid-sensitive functional groups. rsc.org

Flow Chemistry: The implementation of continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control compared to traditional batch methods.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Catalyst Type | Key Advantages | Potential Challenges |

| Traditional Acid Catalysis | Mineral Acids, Lewis Acids | Well-established, readily available catalysts | Harsh conditions, potential for side reactions, corrosion |

| Photo-organocatalysis | Organic Dyes, Thioureas | Mild conditions, high efficiency, green approach | Catalyst stability, light source requirements |

| Non-Acidic Catalysis | Iodine, Orthoformates | Avoids acid-sensitive substrates | Catalyst cost and recyclability |

| Flow Chemistry | Heterogeneous Catalysts | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |

Development of Asymmetric Transformations

The development of stereoselective methods to synthesize chiral derivatives of this compound or to utilize it in asymmetric reactions is a promising research avenue. Organocatalysis, which employs small organic molecules to catalyze enantioselective transformations, provides a powerful tool for this purpose. scienceopen.comresearchgate.net

Areas for Investigation:

Enantioselective Acetalization: Designing chiral catalysts, such as chiral thioureas or phosphoric acids, that can mediate the enantioselective formation of acetals from prochiral aldehydes or ketones. scienceopen.com This could lead to the synthesis of optically active analogues of this compound.

Use as a Chiral Auxiliary: Exploring the potential of chiral derivatives of this compound to act as chiral auxiliaries, directing the stereochemical outcome of subsequent reactions on an attached substrate.

Asymmetric Organocatalytic Reactions: Investigating the use of this compound as a precursor to novel organocatalysts. For example, functionalization of the benzene (B151609) ring could lead to new catalyst scaffolds for various asymmetric reactions, such as aldol (B89426) or Michael additions. mdpi.com

Investigation of Advanced Catalytic Applications

Beyond its synthesis, this compound and its derivatives could serve as ligands or catalysts in various chemical transformations. The electronic properties of the trimethoxyethyl group combined with the phenyl ring could be tuned for specific catalytic activities.

Potential Catalytic Roles:

Precursor to N-Heterocyclic Carbenes (NHCs): Functionalization of the benzene ring could allow for the synthesis of novel NHC precursors. NHCs are versatile ligands in transition metal catalysis and have found widespread use in organic synthesis.

Supported Nanoparticle Catalysis: The phenyl group provides a handle for anchoring the molecule onto support materials like zinc oxide or other metal oxides. nih.gov Subsequent deposition of metal nanoparticles (e.g., gold, palladium) could lead to highly selective catalysts for oxidation or hydrogenation reactions, analogous to the oxidation of ethylbenzene. nih.gov

Organocatalysis: As mentioned, derivatives of this compound could be designed to act as organocatalysts themselves, leveraging non-covalent interactions like hydrogen bonding to activate substrates. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. Applying these methods to this compound can provide deep insights into its properties and reactivity. bath.ac.uk

Computational Research Focus:

Reaction Mechanism Simulation: Employing Density Functional Theory (DFT) and other quantum mechanical methods to model the mechanisms of acetal (B89532) hydrolysis and formation. bath.ac.ukic.ac.ukic.ac.uk This can help in understanding stereoelectronic effects and the role of solvent molecules, leading to the design of more stable acetals or more efficient catalysts for their cleavage. ic.ac.ukacs.org

Predictive Toxicology and Reactivity: Using computational fluid dynamics (CFD) and quantitative structure-activity relationship (QSAR) models to predict the dispersion, environmental fate, and potential toxicity of this compound and related compounds. cetjournal.itresearchgate.net

Kinetic Modeling: Developing detailed chemical kinetic models to simulate the behavior of this compound under various conditions, such as high-temperature pyrolysis, which is crucial for understanding combustion chemistry and soot precursor formation. mdpi.com

The table below summarizes key parameters that can be investigated through computational modeling.

| Computational Method | Property/Process Investigated | Potential Impact |

| DFT/QM/MM | Reaction mechanisms, transition states, hydrolysis rates | Design of stable compounds, catalyst optimization |

| QSAR | Biological activity, toxicity profiles | Early-stage safety assessment |

| CFD | Environmental dispersion, laboratory safety | Risk assessment and management |

| Kinetic Simulation | Pyrolysis pathways, combustion characteristics | Understanding thermal stability and byproducts |

Integration into Materials Science and Nanotechnology

The unique structure of this compound makes it an attractive building block for advanced materials and nanotechnology applications. The acetal linkage is known for its pH-sensitivity, making it a valuable component in "smart" materials. nih.gov

Future Applications in Materials:

pH-Responsive Polymers: Incorporating this compound as a monomer or a pendant group in polymers can create materials that degrade or change their properties in acidic environments. nanosoftpolymers.comresearchgate.netnih.gov This is highly desirable for applications like targeted drug delivery systems, where a payload is released in the acidic microenvironment of tumors or specific cellular compartments. nih.gov

Degradable Hydrogels: Crosslinking polymers with acetal-containing molecules can produce hydrogels that are stable at neutral pH but degrade under acidic conditions. digitellinc.com Such materials have potential applications in tissue engineering and controlled-release formulations.

Functionalized Nanomaterials: The molecule can be used to functionalize the surface of nanoparticles (e.g., gold, silica, or carbon-based nanomaterials). americanelements.compnnl.gov The acetal group can act as a pH-sensitive linker to attach drugs or imaging agents, which can then be cleaved and released in a targeted manner. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.